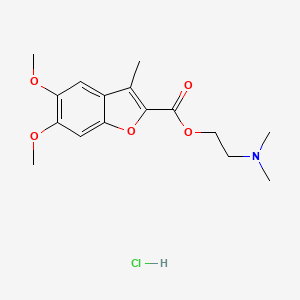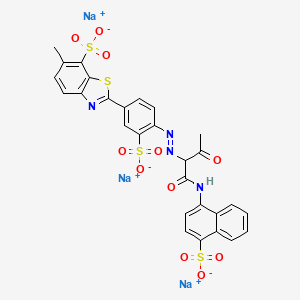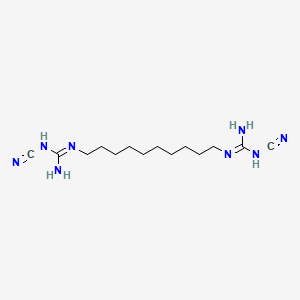
11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-alpha-amino-3-alpha-isobutyl-9,10-dimethoxy-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-alpha-amino-3-alpha-isobutyl-9,10-dimethoxy-, dihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by its hexahydrobenzoquinolizine core, which is substituted with amino, isobutyl, and dimethoxy groups. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11bH-Benzo(a)quinolizine derivatives typically involves multiple steps, starting from simpler organic molecules. One common method involves the acylation of 3-(3,4-dimethoxyphenethylamino) propionitrile with the chloride of various ethyl alkylhydrogenmalonates, followed by esterification to yield the corresponding diester-amides. These diester-amides are then cyclized by refluxing with phosphoryl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
11bH-Benzo(a)quinolizine derivatives undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups attached to the quinolizine core.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Sarett complex, Jones reagent, CrO3 in AcOH solution.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various alkylating agents and nucleophiles.
Major Products
The major products formed from these reactions include various substituted quinolizine derivatives, which can have different functional groups and enhanced properties.
Aplicaciones Científicas De Investigación
11bH-Benzo(a)quinolizine derivatives have several scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Medicine: Investigated for their potential therapeutic effects, including as antipsychotic agents.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 11bH-Benzo(a)quinolizine derivatives involves their interaction with various molecular targets. For example, some derivatives act as vesicular monoamine transporter 2 (VMAT2) inhibitors, depleting monoamine neurotransmitters like serotonin, norepinephrine, and dopamine from stores . This action is particularly relevant in the treatment of hyperkinetic movement disorders.
Comparación Con Compuestos Similares
Similar Compounds
Tetrabenazine: A VMAT2 inhibitor used in the treatment of hyperkinetic movement disorders.
Other Quinolizine Derivatives: Various derivatives with different substituents and functional groups.
Uniqueness
11bH-Benzo(a)quinolizine derivatives are unique due to their specific substitution pattern, which imparts distinct chemical and biological properties. The presence of amino, isobutyl, and dimethoxy groups, along with the dihydrochloride form, makes these compounds particularly interesting for research and potential therapeutic applications.
Propiedades
Número CAS |
39630-40-5 |
|---|---|
Fórmula molecular |
C19H32Cl2N2O2 |
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
(2R,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride |
InChI |
InChI=1S/C19H30N2O2.2ClH/c1-12(2)7-14-11-21-6-5-13-8-18(22-3)19(23-4)9-15(13)17(21)10-16(14)20;;/h8-9,12,14,16-17H,5-7,10-11,20H2,1-4H3;2*1H/t14-,16+,17-;;/m0../s1 |
Clave InChI |
MQBWUUKPEZHKES-NWPGHJEMSA-N |
SMILES isomérico |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1N)OC)OC.Cl.Cl |
SMILES canónico |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1N)OC)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium](/img/structure/B14658097.png)


![3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester](/img/structure/B14658121.png)




![1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene)](/img/structure/B14658136.png)



